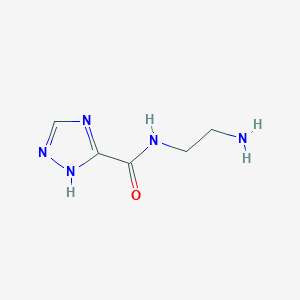

N-(2-aminoethyl)-1H-1,2,4-triazole-3-carboxamide

Descripción

N-(2-aminoethyl)-1H-1,2,4-triazole-3-carboxamide is a triazole-based compound with a carboxamide group linked to a 2-aminoethyl substituent. The compound belongs to the 1,2,4-triazole family, a class of nitrogen-containing heterocycles renowned for their versatility in medicinal chemistry, agrochemicals, and materials science .

Propiedades

IUPAC Name |

N-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5O/c6-1-2-7-5(11)4-8-3-9-10-4/h3H,1-2,6H2,(H,7,11)(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHQCYDFPLQULCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)C(=O)NCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-1H-1,2,4-triazole-3-carboxamide typically involves the reaction of 1H-1,2,4-triazole-3-carboxylic acid with ethylenediamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or dimethylformamide (DMF) for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-aminoethyl)-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol or ethanol under reflux conditions.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted triazole derivatives.

Aplicaciones Científicas De Investigación

N-(2-aminoethyl)-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in various industrial processes

Mecanismo De Acción

The mechanism of action of N-(2-aminoethyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access. The pathways involved can include inhibition of metabolic enzymes or modulation of signaling pathways .

Comparación Con Compuestos Similares

Structural Variations in Triazole Carboxamides

The triazole ring’s substitution pattern (1,2,3- vs. 1,2,4-triazole) and carboxamide substituents significantly impact biological activity and physicochemical properties. Key analogs include:

Key Observations :

- 1,2,4-triazole derivatives (e.g., eclitasertib) often exhibit kinase-inhibitory or receptor-binding activity, while 1,2,3-triazoles (e.g., 5-cyclopropyl-N-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide) are explored for antifungal and anticancer applications .

- Substituents like pyrrolidine-ethyl (lipophilic) or aminoethyl (polar) modulate solubility and target affinity .

Key Observations :

Key Observations :

- Antifungal triazoles (1,2,4- and 1,2,3-types) show enhanced activity over fluconazole due to optimized substituents .

- Aminoethyl and hydroxyethyl groups improve water solubility, critical for bioavailability in CNS or antibacterial applications .

Physicochemical and Pharmacokinetic Properties

- Solubility: Aminoethyl and hydroxyethyl substituents enhance aqueous solubility compared to lipophilic analogs (e.g., benzyl or difluoromethoxyphenyl derivatives) .

- Stability : 1,2,4-triazole carboxamides (e.g., ) form hydrogen-bonded sheets, improving crystallinity and thermal stability .

- Purity: Commercial samples of this compound are available at 95% purity .

Actividad Biológica

N-(2-aminoethyl)-1H-1,2,4-triazole-3-carboxamide is a compound belonging to the triazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving the reaction of hydrazines with carbonyl compounds. The triazole ring structure is crucial for its biological activity, as it allows for the incorporation of various substituents that enhance its pharmacological properties. For instance, derivatives of 1,2,4-triazoles have been shown to exhibit significant antimicrobial and anticancer activities due to their ability to interact with biological targets effectively .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Triazoles are known for their potent antimicrobial properties. Studies have demonstrated that derivatives of 1,2,4-triazoles exhibit significant antibacterial and antifungal activities. For example:

- Antibacterial : Compounds showed effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for certain derivatives were significantly lower than those of standard antibiotics .

- Antifungal : Some derivatives displayed antifungal activity comparable to or exceeding that of established antifungals like fluconazole .

2. Anti-inflammatory Effects

Research indicates that this compound and its derivatives can modulate inflammatory responses. In vitro studies have shown that these compounds can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) .

3. Anticancer Potential

Triazole derivatives have been investigated for their anticancer properties. This compound has demonstrated cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3a | K562 (Chronic Myeloid) | 4.24 |

| 3c | CCRF-SB (Acute Lymphoblastic) | 5.67 |

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of 1,2,4-triazole derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that certain compounds exhibited MIC values as low as 0.0156 µg/mL against Candida albicans, highlighting their potential as effective antimicrobial agents .

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment using PBMCs stimulated with lipopolysaccharides (LPS), compounds derived from this compound significantly reduced TNF-α levels by up to 60%, suggesting a robust anti-inflammatory mechanism .

Q & A

Q. What are the established synthetic routes for N-(2-aminoethyl)-1H-1,2,4-triazole-3-carboxamide, and how do reaction conditions influence yield?

The compound can be synthesized via carboxamide formation from methyl 1H-1,2,4-triazole-3-carboxylate and aminoethyl derivatives. For example, reacting methyl esters with 1-(2-aminoethyl)pyrrolidine under Al(Me)₃ catalysis in refluxing solvents yields analogs with ~65% efficiency . Ammonolysis of methyl esters using NH₄OH is another route, producing stable amides with C=O bond lengths of 1.2524 Å, confirmed by X-ray crystallography . Optimizing solvent choice (e.g., acetonitrile vs. DMF) and reaction time (minutes vs. hours) significantly impacts purity and yield.

Q. How can spectroscopic and crystallographic methods validate the structure of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent integration and regiochemistry. For example, N-aryl analogs show distinct aromatic proton shifts between δ 7.2–8.5 ppm, while the aminoethyl group exhibits characteristic NH₂ signals .

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving hydrogen-bonding networks (e.g., N–H···O/N interactions forming 2D sheets) . Lattice parameters (e.g., triclinic P1 with a = 9.4015 Å, α = 77.345°) confirm molecular packing .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound derivatives?

Comparative studies show microwave-assisted synthesis reduces reaction times (e.g., from 18 hours to minutes) and improves yields by 15–20% compared to conventional heating . Catalytic systems like Al(Me)₃ enhance nucleophilic substitution efficiency, while HgO-mediated dehydrosulfurization achieves 42–62% cyclization yields for heterocyclic analogs . Solvent polarity (e.g., DMF vs. glacial acetic acid) and stoichiometric ratios (e.g., 1:1.1 amine:ester) are critical for regioselectivity.

Q. What analytical strategies resolve contradictions in crystallographic or spectroscopic data?

- Crystallographic refinement : Use SHELXL to model disorder or twinning in high-symmetry space groups. For example, SHELXPRO interfaces with diffraction data (e.g., Bruker APEXII CCD) to refine thermal parameters and resolve anisotropic displacement errors .

- Multi-technique validation : Combine ¹H/¹³C NMR, IR (e.g., C=O stretches at ~1680 cm⁻¹), and high-resolution mass spectrometry to cross-verify molecular integrity when X-ray data is ambiguous .

Q. How do structural modifications (e.g., aminoethyl substitution) influence biological activity?

The aminoethyl group enhances solubility and bioavailability by introducing a basic nitrogen center. Comparative studies with RIPK1 inhibitors (e.g., GSK2982772, a benzoxazepine-triazole analog) show that substituent bulk and polarity modulate kinase binding. For example, replacing benzyl with aminoethyl may alter allosteric RIPK1 inhibition by shifting hydrogen-bonding interactions in the kinase domain .

Q. What methodologies assess the compound’s stability under physiological conditions?

- Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C and monitor degradation via HPLC. Triazole carboxamides typically show <10% degradation over 72 hours due to amide bond resilience .

- Thermal analysis : Differential scanning calorimetry (DSC) reveals melting points (~200–220°C) and phase transitions, critical for formulation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.